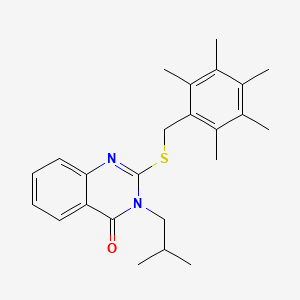![molecular formula C9H6F4N2O B11989210 2-[fluoro(trifluoromethoxy)methyl]-1H-benzimidazole](/img/structure/B11989210.png)
2-[fluoro(trifluoromethoxy)methyl]-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[fluoro(trifluoromethoxy)methyl]-1H-benzimidazole is a chemical compound with the molecular formula C9H6F4N2O
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[fluoro(trifluoromethoxy)methyl]-1H-benzimidazole typically involves the introduction of the trifluoromethoxy group into the benzimidazole structure. One common method involves the reaction of a benzimidazole precursor with a trifluoromethoxy-containing reagent under specific conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and use in research settings. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
2-[fluoro(trifluoromethoxy)methyl]-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted benzimidazoles with different functional groups.
Applications De Recherche Scientifique
2-[fluoro(trifluoromethoxy)methyl]-1H-benzimidazole has several applications in scientific research:
Biology: The compound’s unique properties make it useful in studying biological systems, particularly in the context of enzyme inhibition and receptor binding.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its use as an antiviral, antibacterial, and anticancer agent.
Mécanisme D'action
The mechanism of action of 2-[fluoro(trifluoromethoxy)methyl]-1H-benzimidazole involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-fluoro-1H-benzimidazole
- 6,7-difluoro-1-methyl-1H-benzimidazole
- 3-fluoro-4-(trifluoromethoxy)benzaldehyde
Uniqueness
Compared to similar compounds, 2-[fluoro(trifluoromethoxy)methyl]-1H-benzimidazole is unique due to its specific trifluoromethoxy substitution, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications requiring high stability and specific reactivity .
Propriétés
Formule moléculaire |
C9H6F4N2O |
|---|---|
Poids moléculaire |
234.15 g/mol |
Nom IUPAC |
2-[fluoro(trifluoromethoxy)methyl]-1H-benzimidazole |
InChI |
InChI=1S/C9H6F4N2O/c10-7(16-9(11,12)13)8-14-5-3-1-2-4-6(5)15-8/h1-4,7H,(H,14,15) |
Clé InChI |
WODXDGLRIWEHDA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)NC(=N2)C(OC(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[3-(4-Bromophenyl)-3-oxo-1-phenylpropyl]propanedinitrile](/img/structure/B11989153.png)
![4-{(E)-[2-(2-phenylacetyl)hydrazono]methyl}phenyl 2-thiophenecarboxylate](/img/structure/B11989160.png)
![2-{(E)-[(2-hydroxyphenyl)imino]methyl}-4-nitrophenol](/img/structure/B11989174.png)

![2-fluoro-N-[2,2,2-trichloro-1-(2-naphthylamino)ethyl]acetamide](/img/structure/B11989181.png)

![N-[1-(hydroxymethyl)propyl]-2-methylbenzamide](/img/structure/B11989192.png)
![2-{[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio}-N-isopropyl-N-phenylacetamide](/img/structure/B11989199.png)
